2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Description

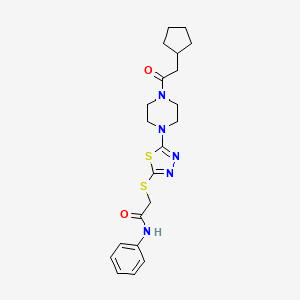

2-((5-(4-(2-Cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core linked to a piperazine moiety via a thioether bond. The piperazine ring is substituted with a 2-cyclopentylacetyl group, while the acetamide side chain is N-phenyl-substituted.

The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide intermediates react with substituted piperazines in the presence of potassium carbonate as a catalyst, followed by purification via recrystallization .

Propriétés

IUPAC Name |

2-[[5-[4-(2-cyclopentylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2S2/c27-18(22-17-8-2-1-3-9-17)15-29-21-24-23-20(30-21)26-12-10-25(11-13-26)19(28)14-16-6-4-5-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUNWIQLECTZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

The compound 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the realm of anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives , which are known for their diverse biological activities. The structural formula can be represented as follows:

Where , , , , and correspond to the number of each atom in the molecular structure (exact numbers can be derived from specific molecular modeling).

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For instance, derivatives have demonstrated significant inhibitory activity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds vary widely, indicating differing levels of potency.

Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | H460 | 10 |

| Compound C | MCF-7 | 0.52 |

| Compound D | PC3 | 8 |

The proposed mechanism of action for these compounds includes:

- Inhibition of DNA synthesis : Compounds may interfere with DNA replication processes.

- Induction of apoptosis : Many thiadiazole derivatives have been shown to trigger programmed cell death in cancer cells.

- Interaction with tubulin : Molecular docking studies suggest that these compounds may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.

Selectivity for Cancer Cells

Research indicates that certain derivatives exhibit selectivity for cancer cells over normal cells. For example, one study reported that a derivative demonstrated significant cytotoxicity against MCF-7 cells while showing minimal effects on normal fibroblast cells.

Study 1: Cytotoxic Assessment

In a study evaluating the cytotoxic properties of various thiadiazole derivatives, researchers found that one derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.

Study 2: Structure-Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications on the C-5 phenyl ring significantly affected the anticancer activity of the compounds. The presence of electron-withdrawing groups was found to enhance cytotoxicity.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been tested against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. These studies suggest that the incorporation of thiadiazole enhances cytotoxicity compared to standard chemotherapy agents like cisplatin .

In vitro assays have demonstrated that certain thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For example, a study highlighted the synthesis of new 1,3,4-thiadiazole derivatives that showed promising results against HepG-2 and A-549 cell lines, suggesting a potential application for the compound in cancer therapy .

Anticonvulsant Properties

The 1,3,4-thiadiazole moiety has also been associated with anticonvulsant activity. Research indicates that compounds containing this scaffold can effectively reduce seizure activity in animal models. For instance, one study reported that certain synthesized compounds exhibited better efficacy than standard anticonvulsants like valproic acid in pentylenetetrazole-induced seizure models .

The mechanism appears to involve modulation of neurotransmitter systems and ion channels in the central nervous system, which could be beneficial for developing new treatments for epilepsy and other seizure disorders.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies that focus on its ability to inhibit bacterial growth. The incorporation of piperazine and thiadiazole rings is believed to enhance antimicrobial efficacy against a range of pathogens. Screening assays have shown that derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity against HepG-2 and A-549 cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of cisplatin, indicating superior efficacy. Molecular docking studies further elucidated the binding interactions with dihydrofolate reductase (DHFR), suggesting a targeted mechanism of action .

Case Study 2: Anticonvulsant Activity Assessment

In another study focusing on anticonvulsant properties, several thiadiazole derivatives were tested using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models. The results indicated that specific substitutions on the thiadiazole ring enhanced anticonvulsant activity compared to control compounds. The therapeutic index was calculated to demonstrate safety profiles alongside efficacy .

Analyse Des Réactions Chimiques

Step 2: Piperazine Substitution

The piperazine ring is functionalized via acylation with 2-cyclopentylacetyl chloride . This involves:

-

Nucleophilic substitution : Piperazine reacts with cyclopentylacetyl chloride in the presence of a base (e.g., triethylamine) to form the acylated derivative .

-

Coupling to thiadiazole : The thiadiazole’s 2-position (activated as a thiolate) undergoes nucleophilic substitution with the acylated piperazine .

Step 3: Amidation (N-Phenylacetamide Formation)

The N-phenylacetamide group is introduced via amidation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents :

-

Phenylacetic acid reacts with the thiadiazole’s amine group in acetonitrile, forming the amide bond .

-

Workup : The reaction mixture is purified via extraction with ethyl acetate and washing with aqueous phases .

Table 1: Key Reaction Steps and Conditions

Table 2: Analytical Data for N-Phenylacetamide Derivatives

| Property | Value | Reference |

|---|---|---|

| IR (C=O stretch) | ~1650–1700 cm⁻¹ | |

| ¹H NMR (amide CH₂) | δ ~3.96–4.49 ppm | |

| Mass (M⁺) | ~498.6 g/mol |

Biological Activity

-

Anticancer screening : Derivatives of thiadiazole-based compounds (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) showed activity against SKNMC (neuroblastoma), HT-29 (colon), and PC3 (prostate) cell lines, though none surpassed doxorubicin .

-

Mechanism : The thiadiazole’s sulfur atom and aromatic rings may contribute to receptor interactions, such as 5-HT₂A or D₂ receptors .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Key Observations

Piperazine Substituent: The cyclopentylacetyl group in the target compound is a bulky aliphatic substituent, contrasting with the aromatic (e.g., 3,4-dimethoxyphenyl in ) or small aliphatic (e.g., cyclopropane in ) groups in analogs. Egalognastat () features a benzodioxol group, enabling π-π interactions in enzymatic binding pockets, which the target compound’s cyclopentyl group lacks.

Acetamide Substituent :

- The N-phenyl group in the target compound differs from the N-isoxazolyl groups in , which may alter hydrogen-bonding capacity and target selectivity.

Biological Implications: Compounds with aromatic piperazine substituents (e.g., ) often target enzymes with hydrophobic/aromatic binding sites, while aliphatic groups (e.g., cyclopentyl) may favor non-specific hydrophobic interactions . BPTES () demonstrates that bis-thiadiazole structures can inhibit glutaminase, suggesting the target compound’s thiadiazole core may confer similar enzymatic affinity.

Research Findings and Implications

- Lipophilicity and Bioavailability : The cyclopentyl group may enhance the target compound’s blood-brain barrier penetration compared to polar analogs like , though this requires experimental validation.

- Structure-Activity Relationships (SAR): Substitution on the piperazine ring critically modulates activity. N-Phenylacetamide vs. N-heteroaryl (e.g., isoxazolyl in ) may influence metabolic stability, as phenyl groups are more prone to oxidative metabolism.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide?

Methodological Answer: The synthesis of thiadiazole-acetamide derivatives typically involves multi-step reactions. Key steps include:

- Thiadiazole Core Formation : Reacting 2-cyclopentylacetylpiperazine with thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) at 90°C for 3 hours to form the 1,3,4-thiadiazole ring .

- Thioether Linkage : Coupling the thiadiazole intermediate with 2-chloro-N-phenylacetamide via nucleophilic substitution. Sodium azide (NaN₃) in a toluene/water solvent system (8:2) under reflux for 5–7 hours is effective for introducing thiol groups .

- Purification : Crude products are crystallized using ethanol or extracted with ethyl acetate, followed by drying over Na₂SO₄ .

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole formation | POCl₃, 90°C, 3h | 65–75 | |

| Thioether coupling | NaN₃, toluene/water (8:2), reflux, 5–7h | 70–80 | |

| Final crystallization | Ethanol or ethyl acetate | 85–90 |

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm cyclopentyl, piperazine, and acetamide moieties. For example, the thiadiazole proton appears as a singlet at δ 7.8–8.2 ppm .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₈N₆O₂S₂: 497.18) .

- HPLC-Purity : Use a C18 column with acetonitrile/water (70:30) to confirm ≥95% purity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity or pharmacokinetic properties?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) and reaction path searches to:

- Predict reaction intermediates and transition states for synthesis optimization .

- Simulate binding affinities to biological targets (e.g., enzymes or receptors) using molecular docking (AutoDock Vina or Schrödinger). For example, the cyclopentyl group may enhance lipophilicity, improving blood-brain barrier penetration .

- Use ADMET predictors (e.g., SwissADME) to forecast metabolic stability and toxicity .

Q. Table 2: Computational Parameters for Reactivity Analysis

| Parameter | Tool/Method | Reference |

|---|---|---|

| Reaction pathway | DFT (Gaussian 16) | |

| Docking | AutoDock Vina (grid size: 25ų) | |

| Pharmacokinetics | SwissADME (Rule of 5 compliance) |

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Re-test the compound in standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls. For example, inconsistencies in anti-inflammatory activity may arise from varying cell lines (RAW 264.7 vs. THP-1) .

- Structural Analog Comparison : Compare with derivatives like N-(4-phenylthiazol-2-yl)acetamides to isolate the impact of the cyclopentyl-piperazine group .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers .

Q. What strategies improve yield in scale-up synthesis without compromising purity?

Methodological Answer:

- Process Optimization : Use design of experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading. A central composite design (CCD) can reduce trials by 40% while identifying optimal conditions .

- Continuous Flow Reactors : Enhance mixing and heat transfer for thiadiazole formation, reducing side products .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. How can the compound’s stability under varying storage conditions be assessed?

Methodological Answer:

Q. What in vivo models are suitable for evaluating its therapeutic potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.